molecular formula C7H14ClNO2 B2700655 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2470438-19-6

1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2700655
CAS No.: 2470438-19-6
M. Wt: 179.64
InChI Key: VOSUMWCZECTIBX-UHFFFAOYSA-N
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Description

1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclopropane carboxylic acid and is known for its applications in various fields of scientific research. This compound is particularly interesting due to its unique structure, which includes a cyclopropane ring and an isopropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of strong bases and specific reaction conditions to ensure the formation of the desired cyclopropane ring .

Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives. This approach often requires the use of cyclization agents and controlled reaction environments to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent product quality. The industrial process may also incorporate purification steps such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to various bioactive molecules. For example, it can be converted to ethylene in plants, which regulates growth and development .

The compound’s effects are mediated through its interaction with enzymes and receptors. It can modulate enzyme activity, leading to changes in metabolic pathways. Additionally, its derivatives can bind to specific receptors, triggering cellular responses .

Properties

IUPAC Name

1-(propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5(2)8-7(3-4-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSUMWCZECTIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1(CC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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